

# Cyclic L27-11 vs Murepavadin (POL7080) structural differences

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Topic: **Cyclic L27-11** vs. Murepavadin (POL7080): Structural Evolution of OMPTAs Content  
Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug  
Development Professionals[1][2]

## Executive Summary: The OMPTA Paradigm Shift

The emergence of Outer Membrane Protein Targeting Antibiotics (OMPTAs) represents a pivotal shift in combating multi-drug resistant (MDR) Gram-negative bacteria.[2] This guide provides a granular technical analysis of the structural evolution from the library hit **Cyclic L27-11** to the clinical candidate Murepavadin (POL7080).

While both molecules share a

-hairpin scaffold stabilized by a D-Pro-L-Pro template, Murepavadin represents a masterclass in peptidomimetic optimization.[1] By substituting proteogenic cationic residues (Lys/Arg) with non-canonical analogs (Dab/Orn), researchers achieved a dual breakthrough: enhanced proteolytic stability and a refined pharmacological profile targeting the LptD lipopolysaccharide transport machinery.[2]

# Structural Deconstruction: The Scaffold & The Pharmacophore

To understand the functional divergence of Murepavadin from its progenitor, we must first isolate the shared scaffold architecture.<sup>[2]</sup> Both molecules utilize a Protein Epitope Mimetic (PEM) approach, constraining a 12-residue loop into a stable

-hairpin using a heterochiral diproline template.<sup>[1][2]</sup>

## 1.1 The Progenitor: **Cyclic L27-11**

L27-11 was identified via screening a split-and-mix library of backbone-cyclic peptides.<sup>[1]</sup> It demonstrated potent antimicrobial activity but possessed liabilities typical of cationic antimicrobial peptides (AMPs), such as susceptibility to serum proteases.<sup>[2][3]</sup>

- Template: D-Pro-L-Pro (Type II' -turn inducer).<sup>[1][2][4]</sup>
- Cationic Character: Derived exclusively from natural L-Lysine and L-Arginine residues.<sup>[1]</sup>
- Hydrophobicity: Tryptophan (Trp) and Leucine (Leu) residues providing amphipathicity.<sup>[2]</sup>

## 1.2 The Optimized Lead: Murepavadin (POL7080)

Murepavadin retains the macrocyclic topology but undergoes "residue engineering" to modulate pKa, steric bulk, and metabolic stability.<sup>[2]</sup>

- Key Modification 1 (Dab/Orn Substitution): Lysine (4 carbons) and Arginine are replaced by 2,4-Diaminobutyric acid (Dab) (2 carbons) and Ornithine (Orn) (3 carbons).<sup>[1][2]</sup> This shortening of the side chain restricts conformational freedom and alters the electrostatic interaction profile with the LptD -barrel.<sup>[1]</sup>
- Key Modification 2 (Chirality Inversion): Introduction of D-amino acids (e.g., D-Dab) within the loop prevents proteolytic cleavage by host enzymes.<sup>[1][2]</sup>

## 1.3 Comparative Sequence Analysis

| Feature           | Cyclic L27-11 (Progenitor) | Murepavadin (POL7080)      | Structural Impact  |
|-------------------|----------------------------|----------------------------|--|
| Topology          | Cyclic<br>-hairpin         | Cyclic<br>-hairpin         | Preserves binding epitope for LptD.[1][2]                        |
| Turn Inducer      | D-Pro - L-Pro              | D-Pro - L-Pro              | Essential for locking the hairpin conformation.[1]               |
| Cationic Residues | Lys, Arg                   | Dab, Orn                   | Dab/Orn reduce side-chain flexibility and alter pKa.[1][2]       |
| Hydrophobic Core  | Trp, Leu, Ala              | Trp, Ile, Allo-Ile         | Optimized hydrophobic packing against the bacterial membrane.[2] |
| Stereochemistry   | Mostly L-amino acids       | Mixed L- and D-amino acids | D-enantiomers confer resistance to serum proteases.[1]           |
| Molecular Weight  | ~1700 Da                   | 1553.8 Da                  | Slight reduction improves diffusion kinetics.[1][2]              |

## Mechanistic Implications of Structural Changes

The transition from L27-11 to Murepavadin was driven by the need to target LptD (Lipopolysaccharide transport protein D) without inducing general membrane lysis (nephrotoxicity).[2]

### 2.1 The Target: LptD Complex

LptD is an essential outer membrane (OM)

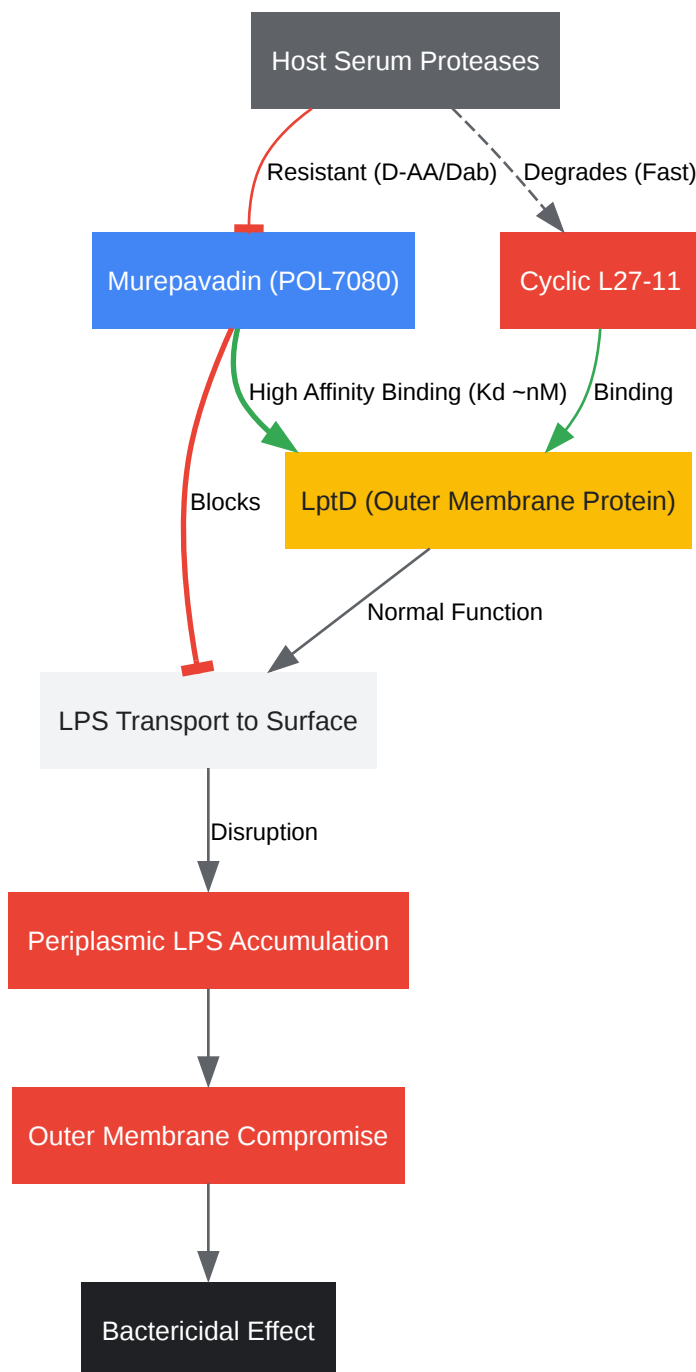
-barrel protein responsible for inserting LPS into the outer leaflet.[2][4]

- Mechanism: Both peptides bind to the periplasmic turn of the LptD

-barrel.[1]

- Selectivity: The specific arrangement of Trp and cationic residues in Murepavadin creates a "Velcro-like" interaction with LptD, inhibiting the LPS transport bridge. This causes LPS accumulation in the periplasm, leading to membrane blebbing and cell death.[2]

## 2.2 Pathway Visualization



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Figure 1: Mechanism of Action and Stability Comparison.[1][2] Murepavadin retains the LptD blocking mechanism of L27-11 but adds critical resistance to host proteolysis.[1]

## Experimental Workflows: Synthesis & Validation

To rigorously compare these structures in a lab setting, one must employ Solid-Phase Peptide Synthesis (SPPS) followed by cyclization.[1][2] The use of Dab and Orn in Murepavadin requires specific protecting group strategies (e.g., Alloc/IvDde) distinct from standard Lys/Arg synthesis.[2]

### 3.1 Protocol: Synthesis of Murepavadin Analogues

Objective: Synthesize Murepavadin via Fmoc-SPPS on 2-Chlorotrityl chloride resin.

Reagents:

- Fmoc-Dab(Boc)-OH[1][2]
- Fmoc-Orn(Boc)-OH[1][2]
- Fmoc-D-Pro-OH[1][2]
- Coupling: HATU/DIEA[1]

Step-by-Step Methodology:

- Resin Loading:
  - Load the first residue (Fmoc-Ala-OH) onto 2-Chlorotrityl resin ( mmol/g).[1][2]
  - Rationale: This acid-labile resin allows cleavage of the protected peptide, which is essential for solution-phase cyclization.[1]
- Chain Elongation (Linear Precursor):

- Perform standard Fmoc deprotection (20% Piperidine/DMF).[2]
- Couple subsequent amino acids using HATU (4 eq) and DIEA (8 eq).
- Critical Step: Incorporate D-Pro then L-Pro to pre-organize the turn structure.[1]
- Cleavage from Resin:
  - Treat resin with 1% TFA in DCM ( min).[2]
  - Note: This cleaves the peptide from the resin but leaves side-chain protecting groups (Boc, tBu) intact.[2]
- Backbone Cyclization:
  - Dilute the linear protected peptide in DCM/DMF (high dilution: mM) to favor intramolecular cyclization over intermolecular oligomerization.[2]
  - Add PyBOP (3 eq) and DIEA (6 eq).[2] Stir for 12–24 hours.[2]
- Global Deprotection:
  - Treat the cyclic peptide with TFA/TIS/H<sub>2</sub>O (95:2.5:2.[2]5) to remove side-chain protecting groups (Boc from Dab/Orn).[1][2]
- Purification:
  - RP-HPLC (C18 column).[1][2] Gradient: 5–60% Acetonitrile with 0.1% TFA.[2]

## 3.2 Protocol: LptD Binding Assay (Validation)

Objective: Verify that structural changes have not compromised target affinity.

- Photoaffinity Labeling: Synthesize a Murepavadin analog with a photoleucine or benzophenone moiety.[2]
- Incubation: Incubate *P. aeruginosa* membrane fractions with the probe.[2]

- Competition: Add increasing concentrations of "cold" Murepavadin vs. L27-11.
- Readout: If Murepavadin successfully competes for the binding site, the photolabeling signal decreases.[2] This confirms they share the exact epitope on LptD.

## Comparative Data Analysis

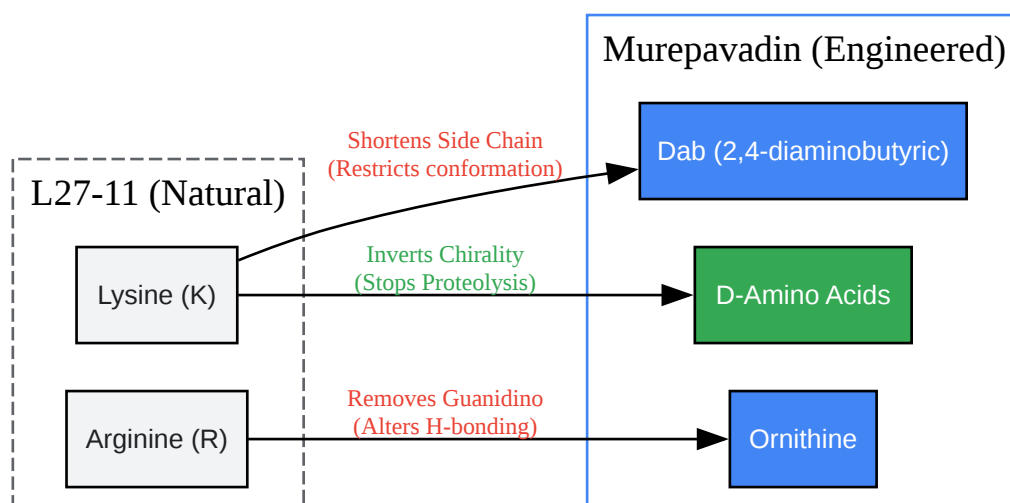
The following data summarizes the functional leap from L27-11 to Murepavadin.

**Table 2: Pharmacological Profile Comparison**

| Metric                           | Cyclic L27-11           | Murepavadin (POL7080)     | Improvement Factor         |
|----------------------------------|-------------------------|---------------------------|----------------------------|
| MIC ( <i>P. aeruginosa</i> PAO1) | 0.008 – 0.064 µg/mL     | 0.002 – 0.008 µg/mL       | ~4-8x Potency              |
| MIC ( <i>E. coli</i> )           | >64 µg/mL               | >64 µg/mL                 | Specificity Maintained     |
| Plasma Half-life ( )             | < 1 hour (Rat)          | ~4–5 hours (Rat)          | Significant (Stability)    |
| Proteolytic Stability            | Low (Trypsin sensitive) | High (D-AA/Dab resistant) | Essential for systemic use |
| Nephrotoxicity Potential         | Moderate                | Low/Moderate              | Still a clinical concern   |

\*Note: While Murepavadin is optimized, nephrotoxicity remains a class-wide challenge for cationic peptides, leading to the halting of some intravenous trials in favor of inhaled formulations.

### 4.1 Structural Logic Visualization



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Figure 2: Structural Engineering Logic.[1][2] The transition from natural residues to peptidomimetic elements drives the pharmacological improvements.

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